molecular formula C10H22Cl2N2O4S2 B7823489 Diethyl L-cystinate dihydrochloride CAS No. 74985-80-1

Diethyl L-cystinate dihydrochloride

Cat. No. B7823489
CAS RN: 74985-80-1
M. Wt: 369.3 g/mol
InChI Key: BDJZWSLXDLQPNZ-FOMWZSOGSA-N
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Description

Diethyl L-cystinate dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O4S2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl L-cystinate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl L-cystinate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optical and Structural Properties : Devi et al. (2010) synthesized L-Cystine dihydrochloride and grew its single crystal, discovering its noncentro symmetric space group and significant structural perfection. The study evaluated the material's optical properties and found its second harmonic conversion efficiency to be 0.35 times that of KDP, highlighting its potential in nonlinear optical applications (Devi et al., 2010).

  • ESR Studies and Radical Formation : Akasaka et al. (1964) conducted an Electron Spin Resonance study on L‐cystine dihydrochloride, observing significant anisotropy in g factor and isotropic hyperfine structures in the free radicals produced in the material upon irradiation at low temperatures (Akasaka et al., 1964).

  • Paramagnetic Absorption Studies : Box and Freund (1964) investigated the paramagnetic absorption spectrum of L-cystine dihydrochloride irradiated at low temperatures, providing insights into the behavior of positive and negative ions and the stability of free radicals within the compound (Box & Freund, 1964).

  • Biological Enzyme Studies : Hall and Smith (1983) focused on cystine lyase from cabbage, which interacts with L-cystine, among other substrates. This study revealed enzyme activity variations, optimum pH levels, and kinetic properties relevant to biochemical and agricultural research (Hall & Smith, 1983).

  • Synthesis and Crystal Growth : Vasanthakumari et al. (2015) documented the growth and characterization of L-cystine dihydrochloride crystals, emphasizing their potential in material science due to their notable second harmonic generation efficiency (Vasanthakumari et al., 2015).

  • Transport Activity and Gene Expression : Tomi et al. (2002) explored the induction of L-cystine transport activity and gene expression at the inner blood-retinal barrier, providing valuable information on cellular transport mechanisms and potential therapeutic applications (Tomi et al., 2002).

  • Circular Dichroism and Exciton Splitting : Ito and Takagi (1970) studied the circular dichroism of L-cystine in different environments, offering insights into the molecular structure and electronic properties of L-cystine compounds (Ito & Takagi, 1970).

  • Reaction Kinetics with Platinum Compounds : Swain and Mohanty (2009) investigated the reaction kinetics of L-Cystine with platinum compounds, which is significant for understanding complex biochemical reactions and potential drug development (Swain & Mohanty, 2009).

properties

IUPAC Name

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZWSLXDLQPNZ-FOMWZSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl L-cystinate dihydrochloride

CAS RN

22735-07-5
Record name Cystine diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl L-cystinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL L-CYSTINATE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hirotsu, T Shiba, T Kaneko - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… To a suspension of 11.0 g (0.03 mol) of diethyl L-cystinate dihydrochloride**) in 100 ml of chloroform was added 6.0 g (0.06 mole) of triethylamine. After the mixture was stirred for 1 hr, …
Number of citations: 27 www.journal.csj.jp

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